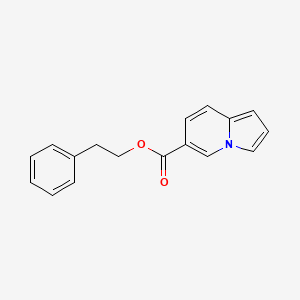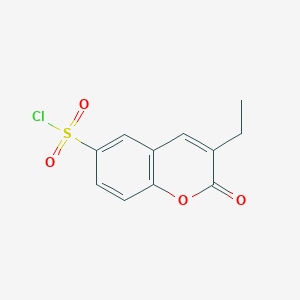
3-Ethyl-2-oxo-2H-1-benzopyran-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride is a chemical compound with the molecular formula C11H9ClO4S. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride typically involves the chlorosulfonation of coumarin derivatives. One common method includes the reaction of coumarin with chlorosulfonic acid at 0°C for 30 minutes, yielding 2-oxo-2H-chromen-6-sulfonyl chloride in high purity . This intermediate can then be further reacted with ethylating agents to introduce the ethyl group at the 3-position, resulting in the final product.
Industrial Production Methods
Industrial production methods for 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride often involve large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and other proteins. This reactivity underlies its antibacterial and antifungal activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2H-chromen-6-sulfonyl chloride: Lacks the ethyl group at the 3-position, making it less hydrophobic and potentially less bioavailable.
3-Methyl-2-oxo-2H-chromene-6-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
Uniqueness
3-Ethyl-2-oxo-2H-chromene-6-sulfonyl chloride is unique due to the presence of the ethyl group at the 3-position, which can influence its hydrophobicity, reactivity, and overall biological activity. This structural feature may enhance its potential as a therapeutic agent compared to its analogs .
Propiedades
Número CAS |
64703-19-1 |
|---|---|
Fórmula molecular |
C11H9ClO4S |
Peso molecular |
272.70 g/mol |
Nombre IUPAC |
3-ethyl-2-oxochromene-6-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO4S/c1-2-7-5-8-6-9(17(12,14)15)3-4-10(8)16-11(7)13/h3-6H,2H2,1H3 |
Clave InChI |
ABHRXKQGNHPADN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



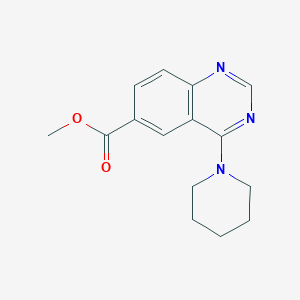
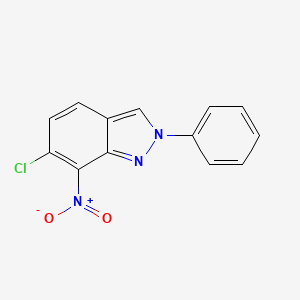
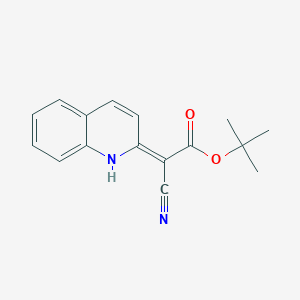
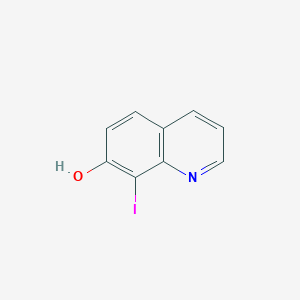
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)
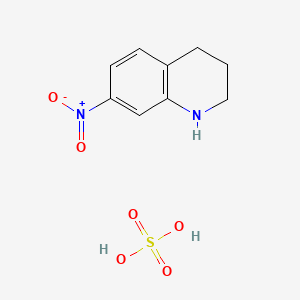


![4-(Octylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850359.png)
![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)

![2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B11850378.png)
